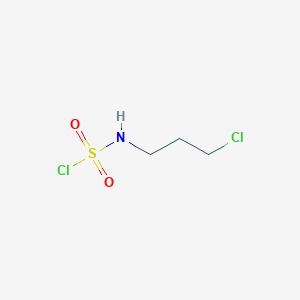

(3-Chloropropyl)sulfamoyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloropropyl)sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2NO2S/c4-2-1-3-6-9(5,7)8/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFWTKBRRTYVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717319 | |

| Record name | (3-Chloropropyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42065-72-5 | |

| Record name | (3-Chloropropyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloropropyl Sulfamoyl Chloride and Its Analogues

Classical Synthesis Routes and Their Mechanistic Considerations

The traditional preparation of sulfamoyl chlorides, including (3-Chloropropyl)sulfamoyl Chloride, primarily relies on two well-established pathways: aminosulfonation and reactions involving chlorosulfonic acid derivatives.

Aminosulfonation Pathways

Aminosulfonation involves the reaction of an amine with a sulfurylating agent. In the context of synthesizing this compound, the key precursor is 3-chloropropylamine (B7771022) or its hydrochloride salt. google.com

One of the most common sulfurylating agents for this transformation is **sulfuryl chloride (SO₂Cl₂) **. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the N-S bond. This is typically followed by the elimination of hydrogen chloride to yield the desired sulfamoyl chloride. The reaction is generally carried out in an inert solvent at low temperatures to control its exothermicity and minimize side reactions. A base, such as triethylamine (B128534), is often added to neutralize the HCl generated during the reaction.

Reaction Scheme:

Cl(CH₂)₃NH₂ + SO₂Cl₂ → Cl(CH₂)₃NHSO₂Cl + HCl

The mechanism involves the initial formation of an aminosulfonyl chloride intermediate, which is then deprotonated by a base to afford the final product.

Another important reagent in aminosulfonation is chlorosulfonyl isocyanate (CSI, ClSO₂NCO) . While highly reactive, CSI can be a precursor to sulfamoyl chloride. chemicalbook.com The reaction of an amine with CSI initially forms a sulfamoyl isocyanate, which can then be converted to the sulfamoyl chloride. However, for the direct synthesis of N-substituted sulfamoyl chlorides, this route is less direct than using sulfuryl chloride.

Reactions Involving Chlorosulfonic Acid Derivatives

Chlorosulfonic acid (ClSO₃H) is a powerful and highly reactive sulfonating agent. lsu.edu It can be used to introduce the chlorosulfonyl group onto various substrates. For the synthesis of N-substituted sulfamoyl chlorides, the reaction of an amine with chlorosulfonic acid can be employed. However, due to the high reactivity of chlorosulfonic acid, this reaction can be difficult to control and may lead to the formation of sulfamic acids and other byproducts.

A more controlled approach involves the in-situ formation of a less reactive sulfurylating agent. For instance, chlorosulfonic acid can react with thionyl chloride (SOCl₂) to form sulfuryl chloride, which then reacts with the amine as described in the aminosulfonation pathway. google.com

The direct reaction of 3-chloropropylamine with chlorosulfonic acid would proceed as follows, though careful control of reaction conditions is crucial:

Reaction Scheme:

Cl(CH₂)₃NH₂ + ClSO₃H → Cl(CH₂)₃NHSO₂OH + HCl Cl(CH₂)₃NHSO₂OH + SOCl₂ → Cl(CH₂)₃NHSO₂Cl + SO₂ + HCl

This two-step, one-pot approach can be advantageous in certain synthetic contexts.

Novel and Green Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These include catalytic approaches and the application of flow chemistry.

Catalytic Synthesis of Sulfamoyl Chlorides

The development of catalytic methods for the synthesis of sulfamoyl chlorides is an area of active research, aiming to reduce the use of stoichiometric and often harsh reagents. While specific catalytic systems for this compound are not widely reported, general catalytic strategies for sulfamoylation are applicable.

For instance, Lewis acids such as tin(IV) chloride have been shown to catalyze the condensation of sulfonamides with acylating agents, suggesting their potential role in activating sulfamoylating agents. tandfonline.com Research into transition-metal catalysis, particularly with palladium, has shown promise in the synthesis of N-acylsulfonamides from sulfonyl azides, which could potentially be adapted for sulfamoyl chlorides. acs.org

A notable development is the use of Pyry-BF₄ as an activating agent for the conversion of primary sulfonamides into sulfonyl chlorides under mild conditions. nih.gov This late-stage functionalization approach could be applied to a pre-formed sulfonamide derived from 3-chloropropylamine.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Tin(IV) Chloride | Sulfonamide, Ethyl lactate | N-acylsulfonamide | Excellent | tandfonline.com |

| Palladium(0) | Sulfonyl azide, Indole | N-acylsulfonamide | up to 95% | acs.org |

| Pyry-BF₄ | Primary sulfonamide | Sulfonyl chloride | Good | nih.gov |

Flow Chemistry Applications in Production

Flow chemistry offers significant advantages for the synthesis of potentially hazardous or highly exothermic reactions, such as those involved in the preparation of sulfamoyl chlorides. amf.chnih.gov The use of microreactors allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved safety, higher yields, and easier scalability. rsc.orgnih.gov

The synthesis of sulfonyl chlorides from thiols and disulfides has been successfully demonstrated in a continuous flow system, highlighting the potential for this technology in related transformations. rsc.org For the synthesis of this compound, a flow process could involve the continuous mixing of a stream of 3-chloropropylamine with a stream of sulfuryl chloride in a temperature-controlled microreactor. This would minimize the accumulation of reactive intermediates and allow for rapid heat dissipation, thereby enhancing the safety and efficiency of the process.

While specific examples for the flow synthesis of this compound are not yet prevalent in the literature, the principles of flow chemistry are directly applicable and represent a promising avenue for its future production. chimia.chvapourtec.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters to consider include the choice of solvent, temperature, stoichiometry of reagents, and the use of a base.

Solvent: Inert aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically preferred to avoid reaction with the sulfamoylating agents or the product.

Temperature: The aminosulfonation reaction is highly exothermic. Maintaining a low temperature, often between -78 °C and 0 °C, is crucial to control the reaction rate and prevent the degradation of the product and the formation of undesired side products. google.com

Stoichiometry and Base: The molar ratio of 3-chloropropylamine to the sulfurylating agent is a critical factor. A slight excess of the amine may be used to drive the reaction to completion, but this can complicate purification. The addition of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the generated HCl, which can otherwise protonate the starting amine, rendering it unreactive, or promote side reactions. An excess of the base is typically used.

| Parameter | Condition | Rationale |

| Reagent | 3-Chloropropylamine hydrochloride | Stable precursor |

| Sulfurylating Agent | Sulfuryl chloride | Common and effective |

| Solvent | Dichloromethane or THF | Inert and good solubility |

| Temperature | -20 °C to 0 °C | Control of exothermicity |

| Base | Triethylamine (2-3 eq.) | Neutralizes HCl, drives reaction |

| Work-up | Aqueous wash, extraction | Removal of salts and impurities |

By carefully controlling these parameters, a robust and efficient synthesis of this compound can be achieved.

Purity Assessment and Scale-Up Methodologies

The successful transition from laboratory-scale synthesis to industrial production of this compound hinges on robust purity assessment techniques and well-defined scale-up methodologies. Ensuring high purity is crucial for the subsequent reactions and the quality of the final products. Concurrently, developing a scalable, safe, and economically viable process is a primary concern for manufacturers.

Purity Assessment

A comprehensive analysis of this compound is essential to identify and quantify the main product, starting materials, by-products, and any potential impurities. Due to the reactive nature of the sulfamoyl chloride functional group, analytical methods must be carefully selected and optimized.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the components of a reaction mixture.

High-Performance Liquid Chromatography (HPLC): For analogous compounds like sulfamides, HPLC with diode-array detection (DAD) has been effectively used. unt.eduresearchgate.net A typical HPLC method for purity assessment of related sulfonyl chlorides might involve a C18 column with a gradient elution of water and acetonitrile, sometimes with additives like formic acid to improve peak shape. researchgate.net Given the reactivity of the sulfamoyl chloride, derivatization with a suitable reagent, such as 2-nitrophenylhydrazine, can be employed to form a more stable and chromophoric derivative for easier detection and quantification. bohrium.com This approach minimizes the risk of on-column degradation and enhances sensitivity.

| Parameter | Typical Value for Analogous Compounds |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Varied, e.g., starting with a higher percentage of A and increasing B over time |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 nm) or DAD |

| Injection Volume | 10 µL |

| This table presents a hypothetical HPLC method based on methods for similar compounds and is for illustrative purposes. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for analyzing volatile and semi-volatile compounds. For halogenated organic compounds like this compound, GC-MS provides excellent separation and structural information, which is invaluable for impurity identification. unt.edurestek.comresearchgate.net The use of a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is common. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. restek.com

| Parameter | Typical Value for Halogenated Compounds |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Ramped temperature program (e.g., initial hold at 50 °C, then ramp to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| This table presents a hypothetical GC-MS method based on general methods for similar compounds and is for illustrative purposes. |

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the final product and any impurities.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. conicet.gov.arnih.gov The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can confirm the presence of the chloropropyl group and the sulfamoyl moiety. ¹³C NMR provides information on the carbon skeleton. While specific NMR data for this compound is not readily available in the public domain, analysis of related compounds suggests characteristic signals for the chloropropyl chain. The presence of impurities can often be detected as additional, unexpected signals in the NMR spectra. nih.gov

Scale-Up Methodologies

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process. catsci.com

Key Considerations for Scale-Up:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and the heat of reaction is critical for safe scale-up. Exothermic reactions that are easily controlled in a small flask can become hazardous in a large reactor if heat removal is not adequate. catsci.com

Mass and Heat Transfer: The efficiency of mixing and heat transfer changes significantly with the scale of the reaction vessel. Proper reactor design and agitation are crucial to maintain uniform temperature and concentration, which directly impacts product purity and yield. catsci.com

Choice of Equipment: The materials of construction for reactors and associated equipment must be compatible with the corrosive nature of the reactants and products, such as the sulfamoyl chloride itself.

Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the handling of reactive chemicals like chlorosulfonyl isocyanate or thionyl chloride, which are often used in the synthesis of sulfamoyl chlorides. chemicalbook.comgoogle.com

Purification at Scale: Methods that are feasible in the lab, such as flash column chromatography, may not be practical or economical for large-scale production. google.com Alternative purification methods like distillation or crystallization need to be developed and optimized. For instance, patents describing the synthesis of related chloroalkane sulfonyl chlorides mention fractional distillation under high vacuum as a purification method. googleapis.com

Example Scale-Up Parameters (Hypothetical):

The following table illustrates a hypothetical comparison of laboratory-scale and pilot-plant scale synthesis parameters for a related compound, providing an insight into the changes during scale-up.

| Parameter | Laboratory Scale | Pilot Plant Scale |

| Reactor Volume | 500 mL | 50 L |

| Reactant A | 0.5 mol | 50 mol |

| Reactant B | 0.55 mol | 55 mol |

| Solvent Volume | 250 mL | 25 L |

| Reaction Temperature | 0 - 5 °C | 0 - 10 °C (with controlled addition) |

| Reaction Time | 2 hours | 4 - 6 hours |

| Purification Method | Silica Gel Chromatography | Fractional Distillation |

| Typical Yield | 85% | 80% |

| This table is for illustrative purposes and does not represent actual data for this compound. |

Reactivity and Reaction Mechanisms of 3 Chloropropyl Sulfamoyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfamoyl Chloride Moiety

The sulfamoyl chloride group (-SO₂Cl) is a highly electrophilic center, making it susceptible to attack by a wide range of nucleophiles. The sulfur atom is bonded to two electronegative oxygen atoms and a chlorine atom, which creates a significant partial positive charge on the sulfur, facilitating nucleophilic substitution at the sulfur center.

The most prominent reaction of sulfamoyl chlorides is their reaction with primary and secondary amines to form sulfonamides. nih.gov This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in numerous pharmaceutical agents. nih.gov The reaction proceeds through a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of hydrogen chloride (HCl), often scavenged by a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the stable sulfonamide. organic-chemistry.org

The general reaction is as follows: R¹R²NH + ClSO₂(CH₂)₃Cl → R¹R²NSO₂(CH₂)₃Cl + HCl

The reaction is broadly applicable to various amine types. nih.govorganic-chemistry.org Studies using N-silylamines have also demonstrated the efficient preparation of sulfonamides, with sulfonyl chlorides showing greater reactivity than sulfonyl fluorides. nih.gov Mechanistic studies on the anilinolysis of sulfamoyl chlorides suggest an E2-type mechanism in non-polar solvents like chloroform (B151607) and a more E1cB-like E2 mechanism in polar aprotic solvents such as acetonitrile (B52724). rsc.org

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Various Amines

| Amine Type | Reactant Example | Product Type | Significance/Reference |

|---|---|---|---|

| Primary Aliphatic Amine | Propylamine | N-propyl-(3-chloropropyl)sulfonamide | General reaction for aliphatic sulfonamides. nih.gov |

| Secondary Aliphatic Amine | Dimethylamine | N,N-dimethyl-(3-chloropropyl)sulfonamide | Reaction described in patent literature for creating substituted sulfonamides. google.com |

| Primary Aromatic Amine | Aniline (B41778) | N-phenyl-(3-chloropropyl)sulfonamide | Kinetics and mechanisms have been studied for this class of reaction. rsc.org |

| Heterocyclic Amine | Pyrrolidine | 1-((3-Chloropropyl)sulfonyl)pyrrolidine | Versatile method applicable to cyclic amines. organic-chemistry.org |

Alcohols react with sulfonyl chlorides to produce sulfonate esters. nih.gov In this reaction, the oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom of the sulfamoyl chloride. A key feature of this transformation is that the bond to the carbon atom of the alcohol is not broken, resulting in the retention of configuration at a chiral carbinol center. youtube.com

R-OH + ClSO₂(CH₂)₃Cl → R-OSO₂(CH₂)₃Cl + HCl

The reaction with thiols (R-SH) is more complex. While direct reaction could theoretically yield a thiosulfonate ester, the high nucleophilicity of sulfur often leads to different pathways. chemistrysteps.com Thiols can be converted to their corresponding sulfonyl chlorides through oxidative chlorination, for instance, using a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org This in-situ generated sulfonyl chloride can then react with an alcohol. nih.gov Alternatively, oxidation of thiols with reagents like chlorine dioxide can yield a mixture of products, including sulfonyl chlorides and thiosulfonates. researchgate.net The sulfur atom in thiols can be oxidized to various states, a key difference from alcohols. chemistrysteps.commasterorganicchemistry.com

Reactivity of the Chloropropyl Group in Nucleophilic Displacements

The 3-chloropropyl group contains a primary alkyl chloride, which is a reactive site for Sₙ2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of a new carbon-nucleophile bond.

The presence of two reactive functional groups—the sulfamoyl chloride (or its derivatives) and the alkyl chloride—within the same molecule creates the potential for intramolecular reactions. If the sulfamoyl chloride moiety first reacts with a primary amine to form a secondary sulfonamide (R-NH-SO₂(CH₂)₃Cl), the sulfonamide nitrogen, once deprotonated, can act as an internal nucleophile. This nucleophile can then attack the electrophilic carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, leading to the formation of a cyclic sulfonamide, known as a sultam. This cyclization would form a six-membered ring, which is thermodynamically favorable.

While specific studies on the intramolecular cyclization of (3-Chloropropyl)sulfamoyl Chloride itself are not prevalent, the principle is well-established in organic synthesis. For example, copper-catalyzed cyclization of enynes with sulfonyl chlorides rsc.org and acid-catalyzed cyclization of N-cyano sulfoximines demonstrate the feasibility of forming cyclic sulfur-containing heterocycles. nih.gov

The chloropropyl group acts as a potent electrophile in intermolecular alkylation reactions. cymitquimica.com Nucleophiles will attack the carbon atom attached to the chlorine, displacing the chloride ion. This allows for the introduction of the sulfamoyl-containing propyl chain onto various substrates. Thiolates (RS⁻), which are excellent nucleophiles, readily react with alkyl halides like the chloropropyl group to form thioethers (sulfides) in a classic Sₙ2 reaction. chemistrysteps.commasterorganicchemistry.com

Table 2: Potential Intermolecular Alkylation Reactions of the Chloropropyl Group

| Nucleophile | Nucleophile Example | Product Functional Group | Reaction Type |

|---|---|---|---|

| Thiolate | PhS⁻ (Benzenethiolate) | Thioether (Sulfide) | Sₙ2 |

| Alkoxide | CH₃O⁻ (Methoxide) | Ether | Sₙ2 |

| Cyanide | CN⁻ | Nitrile | Sₙ2 |

| Azide | N₃⁻ | Alkyl Azide | Sₙ2 |

| Carboxylate | CH₃COO⁻ (Acetate) | Ester | Sₙ2 |

Electrophilic Reactivity and Aromatic Substitution Pathways

The sulfur atom of the sulfamoyl chloride is highly electrophilic and can, under certain conditions, participate in electrophilic aromatic substitution reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the sulfamoyl chloride can act as the electrophile in a Friedel-Crafts-type reaction with electron-rich aromatic compounds like benzene, toluene, or anisole. The reaction of sulfuryl chloride (SO₂Cl₂) with aromatic ethers, for instance, has been shown to proceed via an electrophilic attack. researchgate.net This suggests that this compound could undergo a similar reaction, attaching the -(SO₂)-(CH₂)₃Cl group to an aromatic ring.

Ar-H + ClSO₂(CH₂)₃Cl --(Lewis Acid)--> Ar-SO₂(CH₂)₃Cl + HCl

This pathway provides a direct method for the synthesis of aryl (3-chloropropyl)sulfones, which are valuable intermediates for further synthetic transformations.

Role of this compound in Multicomponent Reactions

This compound is a bifunctional molecule, possessing two distinct reactive sites: a highly electrophilic sulfamoyl chloride group and a chloropropyl chain capable of acting as an alkylating agent. This dual reactivity makes it a potentially valuable component in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product in a single synthetic step. The strategic advantage of using a bifunctional reagent like this compound in MCRs lies in its ability to introduce a sulfonamide moiety and a propyl linker, which can subsequently be involved in intramolecular cyclization or further functionalization.

While specific literature detailing the use of this compound in MCRs is not abundant, its reactivity profile suggests a plausible role in the synthesis of heterocyclic compounds. In a hypothetical MCR, the sulfamoyl chloride can react with a primary amine to form a sulfonamide intermediate. The pendant chloropropyl group can then undergo an intramolecular nucleophilic substitution with another nucleophilic site present in one of the other components of the MCR, leading to the formation of a cyclic sulfonamide.

For instance, in a three-component reaction involving an amine, an aldehyde, and this compound, the initial step would likely be the formation of a sulfonamide from the reaction between the amine and the sulfamoyl chloride. This intermediate could then react with the aldehyde to form an imine, which is then poised for an intramolecular cyclization via the attack of a nucleophile (generated in situ or from one of the starting materials) on the electrophilic carbon of the chloropropyl group. This would result in the formation of a complex heterocyclic scaffold.

The table below illustrates a hypothetical three-component reaction involving this compound, showcasing its potential to generate diverse heterocyclic structures.

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product | Potential Heterocyclic Core |

| Aniline | Benzaldehyde | This compound | 1-Phenyl-2-phenyl-1,2,5-thiadiazepane 1,1-dioxide | 1,2,5-Thiadiazepane |

| Benzylamine | Formaldehyde | This compound | 1-Benzyl-1,2,5-thiadiazepane 1,1-dioxide | 1,2,5-Thiadiazepane |

| Ethylamine | Acetone | This compound | 1-Ethyl-3,3-dimethyl-1,2,5-thiadiazepane 1,1-dioxide | 1,2,5-Thiadiazepane |

This table presents hypothetical reaction products based on the known reactivity of the functional groups.

The utility of this compound in MCRs is therefore predicated on the sequential and controlled reactivity of its two electrophilic centers. The highly reactive sulfamoyl chloride is expected to react first, followed by the slower alkylation reaction of the chloropropyl group, which often requires heating or the presence of a base to facilitate the cyclization step. This differential reactivity is a key feature that can be exploited in the design of novel MCRs for the synthesis of complex molecules.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic studies specifically on the reactions of this compound are not extensively reported in the literature. However, insights into its reactivity can be gleaned from studies on analogous sulfamoyl chlorides.

Kinetic investigations into the anilinolysis of various sulfamoyl chlorides (R¹R²NSO₂Cl) in solvents like chloroform and acetonitrile have been conducted. rsc.orguniversityofgalway.ie These studies reveal that the reactions are typically first-order in both the sulfamoyl chloride and the aniline. rsc.org The mechanism is proposed to proceed via an elimination-addition pathway involving a transient N-sulfonylamine intermediate ([RN=SO₂]). rsc.orguniversityofgalway.ie

The reactivity of the sulfamoyl chloride is significantly influenced by the nature of the substituents on the nitrogen atom. For instance, a substantial rate difference is observed between phenylsulfamoyl chloride (PhNHSO₂Cl) and N,N-dibenzylsulfamoyl chloride ((PhCH₂)₂NSO₂Cl) when reacting with p-anisidine (B42471) in chloroform, with the former reacting much faster. universityofgalway.ie This highlights the steric and electronic effects of the substituents on the rate of reaction.

The Hammett equation has been applied to correlate the reaction rates with the electronic properties of substituents on the aniline nucleophile. The obtained ρ values are typically negative and large, indicating a significant buildup of positive charge in the transition state and a high sensitivity to the electron-donating ability of the aniline. universityofgalway.ie

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insights. For the anilinolysis of sulfamoyl chlorides in acetonitrile, the activation parameters may suggest a more E1cB-like E2 mechanism. rsc.orguniversityofgalway.ie

The table below summarizes kinetic data for the anilinolysis of selected sulfamoyl chlorides, which can serve as a basis for estimating the kinetic behavior of this compound.

| Sulfamoyl Chloride | Aniline Substituent (X in XC₆H₄NH₂) | Solvent | k₂ (dm³ mol⁻¹ s⁻¹) at 25°C | Hammett ρ |

| PhNHSO₂Cl | p-OCH₃ | Chloroform | 1.3 x 10⁻¹ | -4.76 |

| MeNHSO₂Cl | p-OCH₃ | Chloroform | 1.8 x 10⁻² | -3.89 |

| c-C₆H₁₁NHSO₂Cl | p-OCH₃ | Chloroform | 1.2 x 10⁻² | -3.75 |

| BuNHSO₂Cl | p-OCH₃ | Chloroform | 1.1 x 10⁻² | -3.68 |

| Me₂NSO₂Cl | p-OCH₃ | Chloroform | 2.5 x 10⁻⁷ | -2.63 |

Data extracted from a study on the anilinolysis of various sulfamoyl chlorides and is intended to provide a comparative context. universityofgalway.ie

Based on these studies, it can be inferred that the reaction of this compound with amines would also follow a second-order rate law. The presence of the electron-withdrawing chloroalkyl group is expected to influence the reactivity of the sulfamoyl chloride group, though likely to a lesser extent than substituents directly attached to the nitrogen.

Advanced Applications of 3 Chloropropyl Sulfamoyl Chloride in Organic Synthesis

As a Versatile Building Block for Heterocyclic Compounds

The presence of both a sulfamoyl chloride and an alkyl chloride functionality within the same molecule makes (3-chloropropyl)sulfamoyl chloride an exemplary starting material for the synthesis of various heterocyclic structures. The sulfamoyl chloride provides a direct route to sulfonamides, while the chloropropyl tail serves as a reactive handle for subsequent intramolecular cyclization reactions, leading to the formation of stable, ring-based compounds.

Synthesis of Sulfur-Containing Heterocycles

The sulfamoyl chloride moiety is a key precursor for the synthesis of heterocycles containing a sulfonamide group incorporated within the ring, such as thiadiazoles and thiadiazines. These scaffolds are of considerable interest in medicinal chemistry. nih.govnih.gov The general strategy involves the reaction of the sulfamoyl chloride with a molecule containing two nucleophilic sites, typically amines, to form the heterocyclic ring in a condensation reaction.

For example, while not using the 3-chloropropyl derivative specifically, a common route to fused mdpi.comnih.govrsc.orgthiadiazine 1,1-dioxides involves the ring closure of an aminopyrazole carboxylate with a generic sulfamoyl chloride. nih.gov This establishes the utility of the sulfamoyl chloride group in forming the core S-N-C linkage of the heterocycle. The 1,3,4-thiadiazole (B1197879) ring, known for its high aromatic character and stability, is another important target that can be accessed through synthetic pathways starting from sulfonyl-containing precursors. nih.gov The synthesis of these rings often leverages the reactivity of sulfonyl chlorides or their derivatives to build the core structure that is prevalent in many biologically active agents. nih.govresearchgate.net

Preparation of Nitrogen-Containing Rings via Cyclization

A primary application of this compound is the preparation of saturated nitrogen-containing heterocycles through a two-step sequence. The first step involves the reaction of the sulfamoyl chloride group with a primary or secondary amine to furnish an N-substituted-(3-chloropropyl)sulfonamide intermediate. cymitquimica.com In the second step, this intermediate undergoes an intramolecular cyclization. The nitrogen atom of the newly formed sulfonamide acts as a nucleophile, attacking the electrophilic carbon atom at the end of the propyl chain and displacing the chloride ion to form a new carbon-nitrogen bond.

This intramolecular N-alkylation strategy is a robust method for constructing six-membered rings. Specifically, it provides a direct route to substituted 1,2,6-thiadiazinane 1,1-dioxides , a heterocyclic system that serves as a core scaffold in various pharmacologically active molecules. mdpi.comacs.org The reaction is typically promoted by a non-nucleophilic base, which deprotonates the sulfonamide nitrogen, enhancing its nucleophilicity and facilitating the ring-closing step. The cyclization of related aryl 3-chloropropyl sulphones to form cyclopropyl (B3062369) sulphones under basic conditions further demonstrates the feasibility of this intramolecular displacement. rsc.org

Table 1: Examples of Heterocycle Formation via Intramolecular Cyclization

| Amine Substrate (R-NH₂) | Intermediate | Resulting Heterocycle | Heterocycle Class |

| Methylamine (CH₃NH₂) | N-Methyl-N'-(3-chloropropyl)sulfamide | 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide | 1,2,6-Thiadiazinane 1,1-dioxide |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-N'-(3-chloropropyl)sulfamide | 2-Benzyl-1,2,6-thiadiazinane 1,1-dioxide | 1,2,6-Thiadiazinane 1,1-dioxide |

| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-N'-(3-chloropropyl)sulfamide | 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide | 1,2,6-Thiadiazinane 1,1-dioxide |

Precursor for Complex Organic Molecules and Natural Product Analogues

This compound is a valuable starting material for the synthesis of complex organic molecules and analogues of natural products, primarily by providing access to key heterocyclic intermediates. The heterocycles derived from this reagent often function as crucial pharmacophores in medicinally relevant compounds.

A prominent example is the 3-imino-1,2,4-thiadiazinane 1,1-dioxide scaffold, which is the core of Verubecestat (MK-8931), an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) developed for the treatment of Alzheimer's disease. acs.org The synthesis of this specific ring system can be envisioned starting from precursors accessible via this compound chemistry. The general approach involves reacting the sulfamoyl chloride with an appropriate amine, followed by cyclization and further functionalization. The ability to construct this advanced heterocyclic core highlights the role of this compound as a foundational building block for creating sophisticated, high-value molecules that mimic the structural motifs found in complex natural products or are designed as potent enzyme inhibitors. acs.org

Integration into Cascade and Tandem Reactions

The bifunctional nature of this compound makes it an ideal candidate for initiating cascade or tandem reactions, where multiple bond-forming events occur consecutively in a single pot. rsc.org Such processes are highly efficient as they reduce the need for isolating intermediates, thereby saving time, reagents, and minimizing waste.

A plausible tandem sequence begins with the selective reaction of the sulfamoyl chloride moiety with a bifunctional nucleophile, for instance, an amino alcohol or an amino-alkyne. This initial sulfonamide formation creates an intermediate that is primed for a subsequent intramolecular reaction. The newly introduced nucleophilic group (e.g., the hydroxyl or a derivative of the alkyne) can then attack the electrophilic chloropropyl chain, leading to a cyclization event. This one-pot sequence, combining intermolecular sulfonamide formation with intramolecular cyclization, allows for the rapid assembly of complex heterocyclic architectures from simple starting materials. While direct examples involving this compound are not extensively documented, the strategy is well-established in organic synthesis for building complex structures like thiomorpholine (B91149) dioxides and other S,N-heterocycles from related precursors. researchgate.net

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse compounds for biological screening. The two distinct reactive sites of this compound make it an excellent scaffold for the synthesis of compound libraries.

Using a technique such as split-and-pool synthesis, a large library of disubstituted sulfonamides can be created. google.com In the first stage, a set of diverse primary or secondary amines can be reacted with the sulfamoyl chloride end of the molecule. The resulting pool of N-(3-chloropropyl)sulfonamides can then be divided and reacted with a second library of nucleophiles (e.g., thiols, phenols, or other amines) that displace the chloride on the propyl chain. This two-dimensional diversification approach (Amine Library x Nucleophile Library) allows for the exponential generation of a vast number of unique compounds from a limited set of starting materials. Such libraries of sulfonamide derivatives are valuable in screening for new herbicidal or pharmaceutical agents. google.com

Functionalization for Polymer and Material Science Applications

In material science, this compound can be employed as a functionalization agent to modify the properties of existing polymers or to create new functional materials. The technique of "grafting" involves attaching small molecules onto a polymer backbone to impart new characteristics.

Polymers containing nucleophilic functional groups, such as polyamines or polyvinyl alcohol, can be reacted with this compound. The reaction of the sulfamoyl chloride with the polymer's nucleophilic sites results in the covalent attachment of –SO₂NH(CH₂)₃Cl side chains. This process not only introduces sulfonamide groups, which can alter properties like solubility and thermal stability, but it also decorates the polymer with reactive chloropropyl handles. researchgate.net These terminal chloride groups serve as points for further post-polymerization modification, allowing for the introduction of a wide array of other functionalities. This approach is analogous to the preparation of chlorosulfonated polymers which are known for their versatility as reactive polymer intermediates. google.com This strategy provides a powerful method for tailoring the surface properties and bulk characteristics of materials for specific applications. rsc.orgrsc.org

Table 2: Polymer Functionalization Strategies

| Polymer Backbone | Reactive Site | Grafting Reaction | Resulting Functionality | Potential Application |

| Poly(allylamine) | Primary Amine (-NH₂) | Reaction with sulfamoyl chloride | Grafted sulfonamide and chloropropyl groups | Modified adhesives, coatings |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | O-sulfonylation (requires activation) | Grafted sulfonate ester and chloropropyl groups | Functional membranes, hydrogels |

| Polystyrene (aminated) | Aromatic Amine (-NH₂) | Reaction with sulfamoyl chloride | Grafted sulfonamide and chloropropyl groups | Ion-exchange resins |

Medicinal Chemistry Research: 3 Chloropropyl Sulfamoyl Chloride As a Precursor for Bioactive Compounds

Synthesis of Pharmacologically Relevant Sulfonamide Derivatives

The sulfamoyl chloride group of (3-chloropropyl)sulfamoyl chloride readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reactivity is a cornerstone of its application in medicinal chemistry, enabling the synthesis of a wide array of sulfonamide derivatives with potential therapeutic activities.

Antibacterial and Antifungal Agents

Sulfonamides have a long-standing history as effective antimicrobial agents. nih.gov Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov The incorporation of the (3-chloropropyl)sulfamoyl moiety can lead to novel sulfonamide derivatives with modulated antibacterial and antifungal properties. While specific studies on derivatives of this compound are not extensively documented in publicly available research, the broader class of sulfonamides demonstrates significant potential. For instance, various heterocyclic sulfonamide derivatives have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of novel sulfonamides often involves the reaction of a sulfonyl chloride with an appropriate amine. nih.gov

Similarly, the antifungal potential of sulfonamide derivatives is an active area of research. nih.gov Arylsulfonamides, for example, have been investigated for their activity against various Candida species. nih.gov The fungistatic or fungicidal activity of these compounds can be influenced by the nature of the substituents on the sulfonamide core. nih.gov The synthesis of such compounds typically involves the coupling of an arylsulfonyl chloride with an amine, a reaction pathway directly applicable to this compound.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play critical roles in various physiological processes. nih.gov Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.govyoutube.com Sulfonamides are a well-established class of potent CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. nih.govnih.gov

The general synthetic route to sulfonamide-based CA inhibitors involves the reaction of a sulfonyl chloride with an appropriate amine. nih.govnih.gov This allows for the introduction of diverse side chains to modulate the inhibitory potency and isoform selectivity. Although direct studies employing this compound for the synthesis of CA inhibitors are not prevalent in the literature, the principle of using functionalized sulfamoyl chlorides is well-established. For instance, hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles have been designed as potent hCA II inhibitors for the treatment of glaucoma. nih.gov The synthesis of these compounds provides a template for how the (3-chloropropyl)sulfamoyl moiety could be incorporated to explore new structure-activity relationships.

Anticancer and Antiviral Lead Compounds

The sulfonamide scaffold is a privileged structure in the design of anticancer agents, targeting various pathways involved in tumor growth and proliferation. nih.gov Sulfonamide derivatives have been developed as inhibitors of carbonic anhydrases IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.gov Furthermore, some sulfonamides have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov For example, a novel sulfonamide derivative, MPSP-001, demonstrated potent anti-tumor efficacy by inhibiting microtubule polymerization. nih.gov The synthesis of such anticancer sulfonamides often relies on the reaction of a sulfonyl chloride with an amine, highlighting the potential of this compound as a starting material for novel anticancer lead compounds. nih.gov

In the realm of antiviral research, sulfonamide derivatives have also emerged as a promising class of compounds. nih.gov They have been investigated for their activity against a range of viruses by targeting various viral or host cell components essential for viral replication. The synthesis of these antiviral sulfonamides frequently involves the coupling of a sulfonyl chloride with a heterocyclic or aromatic amine. nih.gov This synthetic strategy could be readily adapted to utilize this compound, enabling the generation of new chemical entities for antiviral screening.

Design and Synthesis of Targeted Prodrugs Utilizing the Chloropropyl Moiety

The 3-chloropropyl group of this compound offers a reactive handle for the development of targeted prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. The chlorine atom on the propyl chain can act as an electrophilic site, allowing for covalent linkage to carrier molecules or targeting ligands that can direct the drug to specific tissues or cells.

Development of Bio-conjugation Strategies for Drug Delivery Systems

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a powerful tool in drug delivery. The (3-chloropropyl)sulfamoyl group can be utilized in bioconjugation strategies. After the formation of a sulfonamide with a drug molecule, the terminal chlorine of the propyl chain can be displaced by a nucleophilic group on a carrier molecule, such as a polymer, peptide, or antibody. This allows for the creation of drug-carrier conjugates with improved therapeutic indices. For instance, hydrophilic polymers can be attached to increase the solubility and circulation time of a drug. While specific examples utilizing this compound are not widely reported, the principle of using bifunctional linkers for bioconjugation is a common strategy in drug delivery research.

Computational and Theoretical Investigations of 3 Chloropropyl Sulfamoyl Chloride Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of (3-Chloropropyl)sulfamoyl Chloride. These calculations can determine key electronic properties such as molecular orbital energies, charge distribution, and electrostatic potential.

The reactivity of sulfamoyl chlorides is influenced by the electrophilicity of the sulfur atom and the nature of the leaving group. DFT studies can quantify the LUMO (Lowest Unoccupied Molecular Orbital) energy, which is a key indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. For instance, in related sulfonyl chlorides, the difference in reactivity between the sulfonyl and aroyl chloride moieties can be exploited for chemoselective synthesis. nih.gov Computational studies have shown that the aroyl chloride is generally more reactive than the sulfonyl chloride. nih.gov

Furthermore, the presence of the chloropropyl group introduces additional reactive sites. Theoretical calculations can help predict the relative reactivity of the sulfonyl chloride group versus the alkyl chloride. This is crucial for designing selective reactions where only one of these functional groups participates.

Table 1: Calculated Electronic Properties of a Representative Sulfonyl Chloride Derivative

| Property | Value (Arbitrary Units) | Significance |

| HOMO Energy | -8.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined for this compound through specific DFT calculations.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations provide a dynamic picture of chemical reactions, allowing researchers to visualize the transformation of reactants into products over time. For reactions involving this compound, MD simulations can elucidate the step-by-step mechanism of bond formation and cleavage.

For example, in the synthesis of sulfonamides, this compound reacts with primary or secondary amines. MD simulations can model the approach of the amine to the sulfonyl chloride, the formation of the transition state, and the subsequent departure of the chloride ion. These simulations can also reveal the role of the solvent in stabilizing intermediates and transition states, which is known to be a significant factor in Menshutkin-type reactions. nih.gov

In a study on the synthesis of m-sulfamoylbenzamide analogues, a continuous-flow process demonstrated increased selectivity at higher temperatures without the need for a catalyst. nih.gov MD simulations could be employed to understand the underlying reasons for this enhanced selectivity by modeling the reaction at different temperatures and in the presence and absence of a catalyst. Additionally, MD simulations have been used to validate the stability of ligand-protein complexes, which is crucial for drug design. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

The flexible propyl chain in this compound allows for the existence of multiple conformers, each with a distinct three-dimensional arrangement and energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Gas-phase electron diffraction (GED) combined with theoretical calculations has been used to study the conformational structures of similar molecules like 3-chloropropanoyl chloride. nih.gov These studies revealed the presence of multiple low-energy conformers in the gas phase. nih.gov For this compound, similar computational approaches, such as ab initio molecular orbital (MO) and DFT calculations, can be used to construct a potential energy surface. This surface maps the energy of the molecule as a function of its torsional angles, revealing the most stable conformations and the transition states that connect them.

Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other molecules. For example, the accessibility of the reactive sulfonyl chloride group may differ between various conformers.

Table 2: Relative Energies of Hypothetical this compound Conformers

| Conformer (Torsion Angle: Cl-C-C-S) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | 0.0 | 60 |

| Gauche | 1.2 | 40 |

Note: This table presents a simplified, hypothetical scenario. Actual values would require detailed computational analysis.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which are invaluable for the characterization and structural elucidation of newly synthesized compounds.

For this compound and its derivatives, DFT calculations can predict the ¹H and ¹³C NMR spectra. These predictions, when compared with experimental data, can confirm the proposed molecular structure. nih.gov Similarly, theoretical calculations can generate a predicted infrared (IR) spectrum. The calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of the experimental IR spectrum. For instance, characteristic absorption bands for C-Cl stretching are typically observed in the range of 580-780 cm⁻¹. docbrown.info

This predictive capability is particularly useful for identifying reaction products and intermediates, especially in complex reaction mixtures.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹H NMR (ppm, -CH₂Cl) | 3.65 | 3.77 |

| ¹³C NMR (ppm, -CH₂Cl) | 45.2 | 44.8 |

| IR (cm⁻¹, C-Cl stretch) | 720 | 725 |

Note: The values are for illustrative purposes and are based on data for similar compounds. docbrown.infochemicalbook.com

Docking Studies for Ligand-Receptor Interactions of Derived Compounds

This compound serves as a building block for the synthesis of a wide array of sulfonamide derivatives, many of which exhibit interesting biological activities. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor.

Docking studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For derivatives of this compound, docking studies can predict their binding affinity and interaction patterns with specific biological targets. For example, sulfonamide derivatives have been investigated as potential anticancer and antibacterial agents. nih.govnih.gov

In these studies, the synthesized compounds are docked into the active site of a target protein, and their binding energies are calculated. nih.govnih.gov These calculations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. researchgate.net The results of docking studies can guide the design of more potent and selective inhibitors. For instance, docking studies have revealed that some sulfonamide derivatives exhibit higher binding affinities than existing drugs. nih.gov

Table 4: Docking Results for a Series of Sulfonamide Derivatives Against a Target Protein

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.2 | Arg63, Ser219 |

| Derivative B | -7.5 | Phe190, Pro232 |

| Reference Drug | -5.3 | Arg220 |

Note: This table is a representative example based on published docking studies of sulfonamide derivatives. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Derivatives from 3 Chloropropyl Sulfamoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Adducts

NMR spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules in solution. For derivatives of (3-Chloropropyl)sulfamoyl Chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of structure, connectivity, and in chiral environments, stereochemistry.

¹H NMR Spectroscopy provides crucial information about the proton environment in the molecule. In a typical N-substituted derivative of this compound, the signature signals of the 3-chloropropyl group are readily identifiable. The methylene (B1212753) protons adjacent to the chlorine atom (Cl-CH₂-) typically appear as a triplet in the downfield region, around 3.6-3.8 ppm, due to the deshielding effect of the electronegative chlorine. The central methylene group (-CH₂-) usually presents as a multiplet (often a quintet) around 2.0-2.2 ppm. The methylene protons adjacent to the sulfonamide nitrogen (-CH₂-N-) are also observed as a triplet, typically in the range of 3.2-3.4 ppm. The exact chemical shift and multiplicity depend on the nature of the substituent on the sulfonamide nitrogen. The N-H proton of the sulfonamide group, if present, appears as a broad singlet whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. For a derivative of this compound, the carbon attached to the chlorine atom (Cl-CH₂) is typically found at approximately 42-45 ppm. The central methylene carbon (-CH₂) resonates at around 30-33 ppm, and the carbon adjacent to the sulfonamide nitrogen (-CH₂-N-) appears at approximately 48-52 ppm. ipb.pt The chemical shifts of carbons in the substituent attached to the nitrogen will appear in their respective characteristic regions.

¹⁹F NMR Spectroscopy is a valuable technique when fluorine-containing moieties are incorporated into the derivative, for example, by reacting this compound with a fluorinated amine. The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of fluorine atoms in the final structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted (3-Chloropropyl)sulfamide Derivatives

| Group | Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Cl-C H₂- | 1 | 3.6 - 3.8 (t) | 42 - 45 |

| -C H₂- | 2 | 2.0 - 2.2 (m) | 30 - 33 |

| -C H₂-NHSO₂- | 3 | 3.2 - 3.4 (t) | 48 - 52 |

| -NH-SO₂- | - | Variable (broad s) | - |

Note: Chemical shifts are approximate and can vary based on solvent and the nature of the N-substituent. t = triplet, m = multiplet, s = singlet.

While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify spin-spin coupled protons. For a (3-Chloropropyl)sulfamide derivative, COSY spectra would show a clear correlation between the protons of the adjacent methylene groups in the propyl chain (Cl-CH ₂-CH ₂-CH ₂-N), confirming the integrity of the propyl backbone.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map protons directly to the carbons they are attached to. This allows for unambiguous assignment of the ¹³C signals for each of the three methylene groups in the chloropropyl chain based on their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds away. For instance, an HMBC spectrum would show a correlation from the N-H proton to the carbons of the N-substituent and to the methylene carbon adjacent to the nitrogen, definitively linking the substituent to the sulfamide (B24259) group. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): For complex adducts with stereocenters, NOESY can be used to determine the relative stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. ipb.pt

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized derivatives and for obtaining structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the derivative. For compounds containing chlorine, the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio) serves as a clear indicator of the presence of a chlorine atom in the molecule and its derivatives. This isotopic signature is a powerful confirmation tool for the successful incorporation of the (3-Chloropropyl) moiety.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pathways of sulfonamides are well-studied and provide a wealth of structural information. nih.govresearchgate.net

For a generic N-substituted (3-chloropropyl)sulfonamide, characteristic fragmentation pathways include:

Cleavage of the S-N bond: This is a very common fragmentation pathway for sulfonamides, leading to the formation of ions corresponding to the protonated amine substituent and the [C₃H₆ClSO₂]⁺ fragment. nih.govdoi.org

Loss of SO₂: A rearrangement reaction can lead to the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da), a characteristic fragmentation for many sulfonamides. nih.gov

Cleavage within the alkyl chain: Fragmentation of the 3-chloropropyl chain can occur, for example, through the loss of a chloropropyl radical or related fragments.

Loss of HCl: The terminal chloro group can be eliminated as a neutral HCl molecule from the parent ion or from fragment ions.

By analyzing these fragmentation patterns, the structure of the N-substituent and the integrity of the sulfamoyl and chloropropyl groups can be confirmed. nih.govmolnar-institute.com

Table 2: Expected MS/MS Fragmentation Ions for a Hypothetical N-Aryl-(3-chloropropyl)sulfamide Derivative

| Precursor Ion [M+H]⁺ | Fragmentation Pathway | Product Ion | Neutral Loss |

| [Aryl-NH-SO₂-C₃H₆Cl + H]⁺ | S-N Bond Cleavage | [Aryl-NH₃]⁺ | C₃H₆ClSO₂ |

| [Aryl-NH-SO₂-C₃H₆Cl + H]⁺ | S-N Bond Cleavage | [C₃H₆ClSO₂H₂]⁺ | Aryl-N |

| [Aryl-NH-SO₂-C₃H₆Cl + H]⁺ | SO₂ Elimination | [M+H - SO₂]⁺ | SO₂ |

| [Aryl-NH-SO₂-C₃H₆Cl + H]⁺ | HCl Elimination | [M+H - HCl]⁺ | HCl |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

For derivatives of this compound, where the sulfamoyl chloride is converted to a sulfonamide, IR and Raman spectra offer clear evidence of the transformation.

Sulfonyl Group (SO₂): All derivatives will show strong characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. In N-substituted sulfonamides, these bands typically appear in the ranges of 1315-1335 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). researchgate.net

S-N Stretching: The S-N stretching vibration in sulfonamides is typically observed in the region of 830-930 cm⁻¹. researchgate.net

N-H Stretching: For secondary sulfonamides (R-NH-SO₂-R'), a characteristic N-H stretching band is observed around 3230-3300 cm⁻¹. researchgate.net The absence of the strong S-Cl stretching band (typically around 375 cm⁻¹) and the appearance of these N-H and S-N bands are strong indicators of a successful reaction at the sulfamoyl chloride moiety.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in the propyl chain typically appears as a band in the fingerprint region, generally between 650 and 800 cm⁻¹. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl chain are observed in the 2850-3000 cm⁻¹ region. researchgate.net

Raman spectroscopy is particularly useful for detecting the symmetric vibrations of the SO₂ group and the S-N bond, which can sometimes be weak in the IR spectrum. nih.gov The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the synthesized derivatives, confirming the presence of expected functional groups and the transformation of the starting material.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and configuration. For derivatives of this compound, particularly those possessing chiral centers, X-ray crystallography is indispensable for establishing the absolute stereochemistry.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, revealing the complete molecular structure.

In the context of this compound derivatives, such as sulfonamides formed by reacting the sulfamoyl chloride with a chiral amine, X-ray crystallography can confirm the absolute configuration of the newly formed stereocenters. Furthermore, it provides critical insights into the solid-state packing of the molecules, revealing intermolecular interactions such as hydrogen bonding, which can influence the physical properties of the compound.

While crystallographic data for derivatives of this compound itself are not widely available in public databases, the analysis of structurally related compounds provides a clear indication of the technique's utility. For instance, the crystal structure of 3-chloropropylammonium chloride has been determined, offering insights into the conformation of the chloropropyl chain. researchgate.net Similarly, studies on various sulfonamide derivatives showcase the detailed structural information that can be obtained. biointerfaceresearch.com For example, the analysis of a complex sulfonamide revealed a distorted tetrahedral geometry at the sulfur atom, a detail crucial for understanding its reactivity and interaction with biological targets. biointerfaceresearch.com

Table 1: Example Crystallographic Data for a Related Compound (3-chloropropylammonium chloride)

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₉Cl₂N |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 8.7694(5) |

| b (Å) | 9.6963(6) |

| c (Å) | 14.8577(9) |

| β (°) | 98.266(3) |

| Volume (ų) | 1250.24(13) |

| Z | 8 |

| Temperature (K) | 200 |

Data sourced from a study on 3-chloropropylammonium chloride, a structurally related compound. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic methods are fundamental tools in synthetic chemistry for both the assessment of product purity and the isolation of target compounds from reaction mixtures. The choice of technique depends on the volatility, polarity, and stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of a wide range of organic compounds, including derivatives of this compound. Its versatility allows for the separation of complex mixtures with high resolution and sensitivity. americanpharmaceuticalreview.com

For the analysis of these derivatives, which can range from nonpolar to highly polar, different modes of HPLC can be employed:

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). RP-HPLC is highly effective for separating compounds based on their hydrophobicity. It is the preferred method in the pharmaceutical industry for analyzing reactive starting materials and their products. americanpharmaceuticalreview.com Reaction monitoring, purity checks of isolated products, and quantitative analysis are routinely performed using this method.

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane (B92381) and ethyl acetate). NP-HPLC is particularly useful for separating isomers and for analyzing compounds that are unstable in the aqueous mobile phases required for RP-HPLC. americanpharmaceuticalreview.com Given that sulfamoyl chlorides can be sensitive to water, NP-HPLC can be an advantageous alternative for analyzing reaction mixtures containing unreacted starting material. americanpharmaceuticalreview.com

The isolation of specific reaction products, such as a desired sulfonamide, can be achieved using preparative HPLC, where larger columns and higher flow rates are used to separate and collect gram-scale quantities of the pure compound.

Table 2: Illustrative HPLC Conditions for Analysis of Related Chlorinated Compounds

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Phosphoric acid in water (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30 °C |

Conditions are based on a method for analyzing acryloyl chloride and its related substances, including 3-chloropropionyl chloride. google.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds.

For derivatives of this compound, direct GC analysis can be challenging. Sulfonyl chlorides are known to be thermally labile and can degrade in the hot injector port or on the column, potentially leading to inaccurate quantification and the formation of artifacts. nih.govcore.ac.uk To overcome this, a common strategy is derivatization, where the sulfonyl chloride is converted into a more thermally stable derivative, such as a sulfonamide or a sulfonate ester, prior to analysis. nih.gov For instance, reacting the sulfonyl chloride with an amine like N,N-diethylamine produces a more robust N,N-diethylsulfonamide that can be readily analyzed by GC-MS. nih.govcore.ac.uk

Once separated by the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragment ions are detected, providing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern gives valuable structural information. For chloro-containing compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M+2 peaks, which aids in their identification. miamioh.edu

Table 3: Typical GC Conditions for Analysis of Sulfonyl Chloride Derivatives

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer |

| Column | Capillary column (e.g., HT-FFAP), 30m x 0.32mm x 0.33µm |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 280 °C |

| Oven Program | Temperature programming (e.g., 120 °C initial) |

| Detector | Mass Spectrometer (EI mode) |

| Derivatization | Often required (e.g., conversion to sulfonamide) |

Conditions are generalized from methods used for related chlorinated and sulfonyl chloride compounds. patsnap.com

Table 4: Potential Mass Spectrometric Fragmentations for a (3-Chloropropyl)sulfamoyl Derivative

| Fragmentation Process | Description |

|---|---|

| α-Cleavage | Cleavage of bonds adjacent to the sulfur or nitrogen atom. |

| Loss of Cl | Loss of a chlorine radical from the chloropropyl group. |

| Loss of SO₂ | Expulsion of a neutral sulfur dioxide molecule. |

| McLafferty Rearrangement | Possible if a suitable gamma-hydrogen is present in the sulfonamide moiety. |

| Loss of Propyl Chloride Chain | Cleavage of the C-S bond, leading to the loss of the entire 3-chloropropyl group. |

Fragmentation patterns are general and based on principles of mass spectrometry for sulfonamides and halogenated compounds. miamioh.edu

Future Research Directions and Emerging Applications of 3 Chloropropyl Sulfamoyl Chloride

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of sulfamoyl chlorides and related compounds often involves harsh reagents and generates considerable waste. nih.govnih.gov Future research is increasingly directed towards greener and more sustainable synthetic alternatives.

Key areas of development include:

Photocatalysis: Visible-light photoredox catalysis presents a promising green chemistry approach for the synthesis of aliphatic sulfonamides from sulfamoyl chlorides. jove.com This method often proceeds under mild, room temperature conditions and does not require a strict water-free or inert atmosphere. jove.com The use of photocatalysts like Eosin Y can enable the efficient addition of sulfamoyl radicals to alkenes. jove.comorganic-chemistry.org

Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability for the synthesis of related chloro-containing compounds like 3-chloropropionyl chloride. nih.gov This methodology minimizes reaction times and the use of excess reagents. nih.gov Investigating continuous flow for the production of (3-Chloropropyl)sulfamoyl chloride could lead to safer and more economical manufacturing.

Alternative Reagents: Research into alternative and less hazardous chlorinating and oxidizing agents is crucial. For instance, the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in continuous flow systems for sulfonyl chloride synthesis demonstrates a move away from traditionally problematic reagents. rsc.org

Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges/Research Focus | Key Reagents/Conditions |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Use of harsh reagents, potential for thermal runaway, waste generation. nih.govrsc.org | Chlorosulfonic acid, phosphorus oxychloride. nih.govmdpi.com |

| Photocatalysis | Mild reaction conditions, high functional group tolerance, use of visible light. jove.comorganic-chemistry.org | Substrate scope limitations, ongoing investigation for unactivated alkenes. jove.com | Eosin Y, tris(trimethylsilyl)silane, blue-light irradiation. jove.comacs.org |

| Continuous Flow Chemistry | Enhanced safety, scalability, shorter reaction times, efficient reagent use. nih.govrsc.org | Requires specialized equipment, optimization of reaction parameters. researchgate.net | Microreactors, precise control of temperature and pressure. nih.gov |

Integration into Automated Synthesis Platforms and High-Throughput Screening

The integration of this compound into automated synthesis and high-throughput screening (HTS) platforms has the potential to accelerate drug discovery and materials science.

Automated Synthesis: Automated systems, including those utilizing continuous stirred-tank reactors (CSTRs) and continuous filtration, are being developed for the scalable production of related aryl sulfonyl chlorides. mdpi.com Adapting these automated processes for this compound and its derivatives would enable the rapid generation of compound libraries.

High-Throughput Screening: The development of platforms that unify on-chip chemical synthesis, characterization, and biological screening is a significant advancement. nih.gov These "chemBIOS" platforms, which can handle thousands of reactions on a single plate, are compatible with a variety of organic solvents and cell-based assays, making them suitable for screening libraries of compounds derived from this compound. nih.gov

Exploration in New Catalytic Transformations

The reactivity of the sulfamoyl chloride group makes it a candidate for novel catalytic transformations.

Recent research has demonstrated that sulfamoyl chlorides can be activated via chlorine-atom abstraction by a silyl (B83357) radical, enabling the direct synthesis of aliphatic sulfonamides from alkenes. acs.orgnih.gov This contrasts with the more challenging single-electron reduction of sulfamoyl chlorides. acs.orgacs.org Further exploration of catalyst systems, including palladium complexes, could unveil new reaction pathways and applications. nih.gov For example, photoredox catalysis has been employed for the C-S bond formation to create β-lactam sulfonamides from sulfamoyl chlorides. researchgate.net

Novel Applications in Supramolecular Chemistry and Self-Assembly

The distinct structural features of molecules derived from this compound make them interesting building blocks for supramolecular chemistry and self-assembly. The sulfonamide group, in particular, can participate in hydrogen bonding and other non-covalent interactions that drive the formation of ordered structures.

While direct research on this compound in this area is nascent, related studies on the self-assembly of chlorophyll (B73375) derivatives and the use of supramolecular assemblies to catalyze complex reactions highlight the potential. acs.orgresearchgate.net The ability to form well-defined nanostructures could lead to applications in areas such as drug delivery and materials science.

Cross-Disciplinary Research at the Interface of Chemistry and Biology

The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs. nih.govsmolecule.com The chloropropyl group can act as an alkylating agent, allowing for the covalent modification of biological targets. This dual functionality makes this compound a valuable tool for cross-disciplinary research at the chemistry-biology interface.

Future research in this area could involve:

Design of Novel Bioactive Compounds: The synthesis of new sulfonamide derivatives for screening against various biological targets, including enzymes and receptors implicated in diseases like cancer and diabetes. smolecule.com

Chemical Probes: The development of chemical probes based on this compound to study biological processes. The reactive chloropropyl group could be used to "tag" and identify protein targets.

Drug Discovery: The use of in silico screening and molecular docking studies to predict the binding affinity of novel sulfonamide derivatives to target proteins, guiding the synthesis of more potent and selective drug candidates. nih.gov The chlorine atom itself is a key component in many FDA-approved drugs, highlighting its importance in pharmaceutical chemistry. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.